molecular formula C12H11BrN2S B1517686 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol CAS No. 1105189-77-2

1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol

Cat. No.: B1517686
CAS No.: 1105189-77-2
M. Wt: 295.2 g/mol
InChI Key: QBTQKJANMPUOCT-UHFFFAOYSA-N
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Description

1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring, an allyl group, and a bromophenyl group[_{{{CITATION{{{_1{(5E)-3-ALLYL-5- { 3- (4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL ...

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromophenylamine with allyl isothiocyanate followed by cyclization under acidic conditions[_{{{CITATION{{{_1{(5E)-3-ALLYL-5- { 3- (4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL .... The reaction conditions typically include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to promote cyclization.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted imidazole derivatives.

Scientific Research Applications

1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as 1-allyl-5-(3-bromophenyl)-1H-imidazole-2-thiol and 1-allyl-5-(4-bromophenyl)-1H-pyrazole-2-thiol. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-allyl-5-(3-bromophenyl)-1H-imidazole-2-thiol

  • 1-allyl-5-(4-bromophenyl)-1H-pyrazole-2-thiol

  • 1-allyl-5-(4-bromophenyl)-1H-pyrazole-3-thiol

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Properties

IUPAC Name

4-(4-bromophenyl)-3-prop-2-enyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTQKJANMPUOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CNC1=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801156896
Record name 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-77-2
Record name 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-1,3-dihydro-1-(2-propen-1-yl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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